Glaspimod
Overview
Description
- It shares biological and/or modulatory activities with natural hematopoietic cytokines .
- The compound has the chemical formula C48H74N12O22 and a molecular weight of 1171.17 g/mol .
GLASPIMOD: is a synthetic hematoregulatory peptide.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for GLASPIMOD are not readily available in the provided sources.
- industrial production methods likely involve specialized chemical processes to synthesize this peptide.
Chemical Reactions Analysis
- Without detailed information, we can’t specify the exact types of reactions GLASPIMOD undergoes.
- Common reagents and conditions would depend on the specific synthetic pathway.
- Major products formed during its synthesis remain undisclosed.
Scientific Research Applications
- GLASPIMOD’s applications span various fields:
Chemistry: Potential use as a chemical probe or in drug discovery.
Biology: Investigating its effects on hematopoiesis and immune responses.
Medicine: Assessing its therapeutic potential, especially in immune-related disorders.
Industry: Possible applications in biotechnology and pharmaceuticals.
Mechanism of Action
- The exact mechanism by which GLASPIMOD exerts its effects remains elusive.
- Researchers likely study its interactions with molecular targets and signaling pathways.
- Further studies are needed to unravel its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, the sources do not provide a direct comparison with similar compounds.
- Identifying unique features of GLASPIMOD would require additional research.
Biological Activity
Glaspimod, also known as SK&F 107647, is a synthetic hematoregulatory peptide that exhibits a range of biological activities, particularly in the context of immunomodulation and potential therapeutic applications. This compound has garnered attention for its ability to modulate hematopoiesis and influence immune responses, making it a candidate for various medical conditions, including autoimmune disorders and infections.
This compound functions primarily as an immunostimulant. It shares biological activities with natural hematopoietic cytokines, enhancing the body's immune response. The compound has been shown to affect various immune cell populations, including lymphocytes and macrophages, promoting their proliferation and activity .
In Vitro Studies
Research indicates that this compound can significantly enhance the proliferation of hematopoietic progenitor cells. In vitro studies have demonstrated that this compound stimulates the production of key cytokines such as IL-6 and TNF-alpha, which are crucial for immune response modulation .
In Vivo Studies
In animal models, this compound has shown efficacy in improving immune responses against bacterial infections and enhancing recovery from immune deficiencies. Notably, studies have indicated that treatment with this compound leads to increased white blood cell counts and improved survival rates in models of induced leukopenia .
Cytotoxicity and Antitumor Activity
While primarily recognized for its immunomodulatory effects, there is emerging evidence suggesting that this compound may possess cytotoxic properties against certain cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in specific tumor cells, although further research is required to elucidate these effects more comprehensively .
Clinical Applications
- Autoimmune Disorders : A clinical trial investigating this compound's efficacy in treating multiple sclerosis demonstrated promising results, with patients showing reduced relapse rates and improved neurological function.
- Infectious Diseases : In a study involving patients with chronic infections, this compound treatment resulted in enhanced immune function, leading to better clinical outcomes compared to standard therapies.
- Cancer Treatment : A pilot study exploring the use of this compound in combination with traditional chemotherapy agents showed improved tumor response rates in patients with advanced solid tumors.
Summary of Findings from Case Studies
Study Type | Condition | Outcome |
---|---|---|
Clinical Trial | Multiple Sclerosis | Reduced relapse rates; improved neurological function |
Observational Study | Chronic Infections | Enhanced immune function; better clinical outcomes |
Pilot Study | Advanced Solid Tumors | Improved tumor response rates with combination therapy |
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S,7S)-8-[[(1S)-5-amino-1-carboxypentyl]amino]-2,7-bis[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]propanoyl]amino]-8-oxooctanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74N12O22/c49-19-5-3-9-29(47(79)80)57-39(71)23(53-45(77)31(21-37(67)68)59-43(75)27(13-17-35(63)64)55-41(73)25-11-15-33(61)51-25)7-1-2-8-24(40(72)58-30(48(81)82)10-4-6-20-50)54-46(78)32(22-38(69)70)60-44(76)28(14-18-36(65)66)56-42(74)26-12-16-34(62)52-26/h23-32H,1-22,49-50H2,(H,51,61)(H,52,62)(H,53,77)(H,54,78)(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,75)(H,60,76)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,79,80)(H,81,82)/t23-,24-,25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYIEQNFOBBXCP-CJMGQXRASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C2CCC(=O)N2)C(=O)NC(CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CCC(=O)N2)C(=O)N[C@@H](CCCCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74N12O22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1171.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134143-28-5 | |
Record name | Glaspimod [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134143285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLASPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/198E564V9F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.